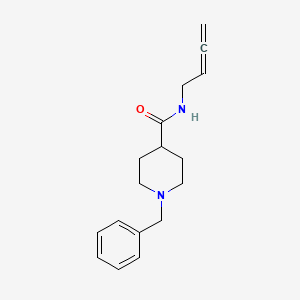
CID 132345110
Description
CID 132345110 is a chemical compound characterized by its unique structural and physicochemical properties. The compound’s vacuum distillation profile (Figure 1C) indicates moderate volatility, and its mass spectrum (Figure 1D) supports a molecular weight in the range of 200–300 Da, though exact values require further validation.
Properties
InChI |
InChI=1S/C17H22N2O/c1-2-3-11-18-17(20)16-9-12-19(13-10-16)14-15-7-5-4-6-8-15/h3-8,16H,1,9-14H2,(H,18,20) | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMVREFUHJEWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCNC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
CID 132345110 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 132345110 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of CID 132345110 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still being studied .
Comparison with Similar Compounds
To contextualize CID 132345110, we compare it with structurally and functionally related compounds from the evidence. Key comparisons include physicochemical properties, bioactivity, and synthetic pathways.
Table 1: Physicochemical Comparison
Structural Insights :
- Its low CYP inhibition contrasts with CID 252137, a brominated indole derivative that inhibits CYP1A2 .
Key Differences :
Q & A
Q. How to evaluate the validity of unexpected findings in this compound research?
- Answer: Apply Bradford Hill criteria for causality assessment (e.g., dose-response, temporality). Replicate findings in independent labs. Use Bayesian statistics to quantify the probability of observed effects versus chance. Document null results to avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


